molecular formula C14H18N2O B3717192 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol

1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol

Cat. No.: B3717192
M. Wt: 230.31 g/mol
InChI Key: ACJUQJJYURLTLL-UHFFFAOYSA-N
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Description

1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol is a heterocyclic compound that features a pyrrole ring with various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a butyl-substituted amine with a phenyl-substituted ketone in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol exerts its effects involves interactions with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the phenyl ring can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    1-butyl-4-phenyl-2H-pyrrol-3-ol: Lacks the imino group, which may result in different chemical reactivity and biological activity.

    5-imino-4-phenyl-2H-pyrrol-3-ol: Lacks the butyl group, which can influence its solubility and interaction with biological targets.

Uniqueness

1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol is unique due to the presence of both the butyl and imino groups, which confer specific chemical properties and potential biological activities. This combination of substituents makes it a valuable compound for further research and development.

Properties

IUPAC Name

1-butyl-5-imino-4-phenyl-2H-pyrrol-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O/c1-2-3-9-16-10-12(17)13(14(16)15)11-7-5-4-6-8-11/h4-8,15,17H,2-3,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJUQJJYURLTLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1CC(=C(C1=N)C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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